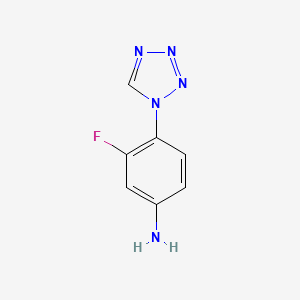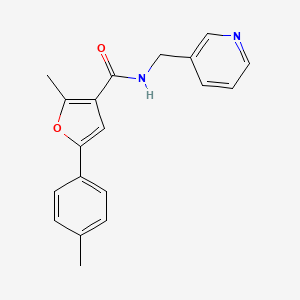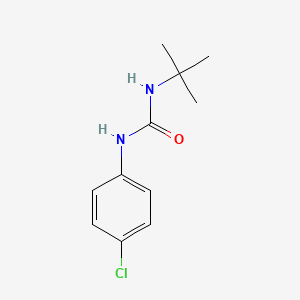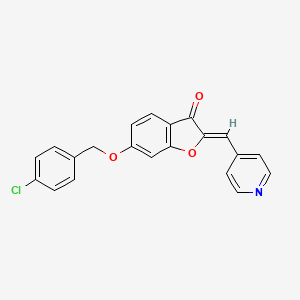
Boc-D-Dbu(Fmoc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Boc-D-Dbu(Fmoc)-OH” is a chemical compound with the CAS Number: 1409939-21-4 . Its molecular weight is 440.49 and its molecular formula is C24H28N2O6 .
Synthesis Analysis
The synthesis of “Boc-D-Dbu(Fmoc)-OH” involves stirring the reaction mixture under a H2 atmosphere for 1 hour. The reaction mixture is then filtered through a celite pad and evaporated in vacuo to give the amino acid as a white solid . To a solution of the amino acid in 10% Na2CO3/1,4-dioxane (2:1; 3.0 mL), Fmoc-OSu is added in 1,4-dioxane (2.0 mL) .Molecular Structure Analysis
The IUPAC name of “Boc-D-Dbu(Fmoc)-OH” is ®-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(tert-butoxycarbonylamino)butanoic acid . The InChI code is 1S/C24H28N2O6/c1-24(2,3)32-23(30)26-15(12-21(27)28)13-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m1/s1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Boc-D-Dbu(Fmoc)-OH” include the reaction of the amino acid with Fmoc-OSu in a solution of 10% Na2CO3/1,4-dioxane .Physical And Chemical Properties Analysis
“Boc-D-Dbu(Fmoc)-OH” is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C . The density, boiling point, melting point, and flash point are not available .科学的研究の応用
Rapid in situ Neutralization Protocols for Solid-Phase Peptide Synthesis
The application of Boc-D-Dbu(Fmoc)-OH in solid-phase peptide synthesis (SPPS) is characterized by rapid in situ neutralization protocols. These protocols are essential for achieving high coupling efficiencies and are facilitated by the use of solvents like dimethylformamide (DMF) to ensure maximum solvation of the peptide-resin. This solvation aids in the disaggregation of intermolecularly hydrogen-bonded aggregates, which are common challenges in peptide synthesis. The use of high concentrations of activated amino acids along with these neutralization strategies improves the overall efficiency of peptide coupling. This methodology, supported by modern analytical techniques such as mass spectrometry (MS) and liquid chromatography-MS (LC-MS), allows for the detailed analysis of side products in SPPS, paving the way for future advancements in the field (Alewood et al., 1997).
Influence of Sequence on Hydrogel Properties
Research on Fmoc-tripeptides demonstrates the unexpected influence of peptide sequence on the self-assembled fibril structure and hydrogel modulus. The comparison between Fmoc-VLK(Boc) and Fmoc-K(Boc)LV shows remarkable differences in hydrogelation properties and self-assembled structures, which are attributed to sequence-induced conformational variations. These findings underscore the potential of manipulating peptide sequences to control hydrogel properties, offering new avenues for the development of materials with tailored mechanical and structural characteristics (Cheng et al., 2010).
Enhanced Peptide Synthesis Methodologies
Innovations in peptide synthesis methodologies highlight the role of Boc-D-Dbu(Fmoc)-OH in facilitating the synthesis of complex peptide structures. For instance, the development of an optimized synthesis approach for Fmoc-L-Homopropargylglycine-OH showcases the application of double Boc protection to increase material throughput. This strategy, combined with the Seyferth-Gilbert homologation, minimizes racemization and enables the efficient production of noncanonical amino acids for peptide synthesis. Such advancements contribute to the expansion of the peptide synthesis toolbox, enabling the creation of peptides with diverse functionalities and applications (Polyak & Krauss, 2022).
Safety and Hazards
特性
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-15(12-21(27)28)13-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCCIFFKRBHSLF-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2665783.png)
![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2665785.png)
![2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2665787.png)

![2-(Bromomethyl)-6,6-difluorospiro[2.5]octane](/img/structure/B2665789.png)
![N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2665791.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2665793.png)


